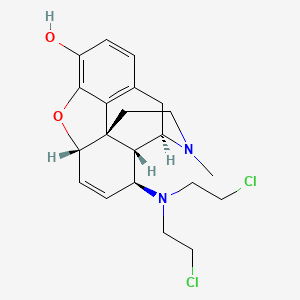

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan

説明

8β-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5α-epoxymorphinan is a synthetic morphinan derivative characterized by a complex polycyclic structure. Its core consists of a 4,5α-epoxymorphinan backbone, modified at the 8β position with a bis(2-chloroethyl)amino group, a potent alkylating moiety. The compound also features a 17-methyl substitution and a 3-hydroxy group, which may influence receptor binding and pharmacokinetics. The latter is shared with chemotherapeutic agents like bendamustine and nitrosoureas (e.g., BCNU) .

特性

CAS番号 |

90246-16-5 |

|---|---|

分子式 |

C21H26Cl2N2O2 |

分子量 |

409.3 g/mol |

IUPAC名 |

(4R,4aR,5S,7aS,12bS)-5-[bis(2-chloroethyl)amino]-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C21H26Cl2N2O2/c1-24-9-6-21-17-5-3-14(25(10-7-22)11-8-23)19(21)15(24)12-13-2-4-16(26)20(27-17)18(13)21/h2-5,14-15,17,19,26H,6-12H2,1H3/t14-,15+,17-,19-,21+/m0/s1 |

InChIキー |

GDCFYXHPIMXXNG-XSLRHLANSA-N |

異性体SMILES |

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)N(CCCl)CCCl |

正規SMILES |

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)N(CCCl)CCCl |

製品の起源 |

United States |

準備方法

Synthesis from Codeine

Step 1: Activation of the 8-position

The 8-position of codeine is activated by introducing a suitable leaving group or by generating a reactive intermediate that allows nucleophilic substitution. This often involves oxidation or halogenation steps to create a site for nucleophilic attack.Step 2: Nucleophilic substitution with bis(2-chloroethyl)amine

The nucleophile, bis(2-chloroethyl)amine, is introduced to the activated 8-position. This reagent contains two 2-chloroethyl groups attached to an amino nitrogen, which upon substitution, forms the 8beta-(bis(2-chloroethyl)amino) moiety.Step 3: Purification and characterization

The product is purified, often by crystallization or chromatography, yielding colorless crystals with a reported yield of approximately 60% under optimized conditions. The configuration at C-8 is confirmed by NMR spectroscopy, ensuring the beta orientation of the substituent.

Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Codeine, oxidizing or halogenating agents | Activation of C-8 position |

| 2 | Bis(2-chloroethyl)amine | Nucleophilic substitution at C-8 |

| 3 | Solvents (e.g., pyridine, THF), purification | Reaction medium and product isolation |

Reaction Notes

- The reaction must be carefully controlled to avoid side reactions such as epoxide ring opening or over-alkylation.

- The bulky bis(2-chloroethyl)amino group at C-8 introduces steric hindrance, which affects the biological activity but is essential for the compound's intended pharmacological profile.

- The stereochemistry at C-8 is critical; the beta configuration is confirmed by NMR and is necessary for the compound's properties.

Research Findings on Preparation and Activity

- The compound was synthesized and characterized in a study where its pharmacological activity was evaluated in guinea pig ileum and mouse vas deferens preparations. It was found to be a weak, reversible agonist, indicating that the bulky 8beta substituent reduces opioid receptor binding affinity, likely due to steric hindrance.

- The synthetic route from codeine is well-established and reproducible, with yields around 60% for the key substitution step.

- The bis(2-chloroethyl)amino substituent is related structurally to nitrogen mustard groups, which are known alkylating agents, suggesting potential for covalent interactions in biological systems, although this compound showed reversible activity.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | Codeine |

| Key Functionalization Site | C-8 position of morphinan skeleton |

| Key Reagent | Bis(2-chloroethyl)amine |

| Reaction Type | Nucleophilic substitution |

| Yield | Approximately 60% |

| Stereochemistry | Beta configuration at C-8 confirmed by NMR |

| Purification | Crystallization or chromatographic methods |

| Biological Activity Impact | Steric hindrance from bulky substituent reduces opioid receptor binding |

Additional Notes on Related Chemistry

- The preparation of morphinan derivatives often involves complex multi-step syntheses starting from natural alkaloids like morphine or codeine, with selective modifications at various positions (e.g., 3, 6, 7, 8, 14) to alter pharmacological properties.

- The bis(2-chloroethyl)amino group is chemically related to alkylating agents used in chemotherapy, but in this morphinan context, it serves to modify receptor interaction rather than act as a cytotoxic agent.

化学反応の分析

Types of Reactions

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The double bonds in the structure can be reduced to single bonds.

Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the double bonds would result in a fully saturated morphinan derivative .

科学的研究の応用

Basic Information

- Chemical Name : 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan

- CAS Registry Number : 90246-16-5

- Molecular Formula : C21H26Cl2N2O2

- Molecular Weight : 409.35 g/mol

Structure

The compound's structure features a morphinan backbone with a bis(2-chloroethyl)amino substituent at the 8β position, which is critical for its pharmacological profile.

Opioid Receptor Interaction

Research indicates that 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan exhibits unique interactions with opioid receptors. A study demonstrated that it acts as a weak reversible agonist at both mu and delta opioid receptors in guinea pig ileum and mouse vas deferens preparations. This suggests potential use in pain management therapies, although its efficacy may be limited compared to traditional opioids .

Anticancer Potential

The compound's structural characteristics have led to investigations into its anticancer properties. The bis(2-chloroethyl)amino group is known for alkylating activity, which can disrupt DNA function in cancer cells. Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Neuropharmacology

Given its morphinan structure, this compound may also have implications in neuropharmacology. Its ability to modulate neurotransmitter systems could be explored for treating neurological disorders or enhancing cognitive function. Research into its effects on serotonin and dopamine pathways could provide insights into its potential as a therapeutic agent for conditions such as depression or anxiety.

Safety and Toxicity

Toxicological evaluations are crucial for understanding the safety profile of 8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan. Studies have indicated that while the compound shows low acute toxicity levels, chronic exposure may lead to adverse effects due to its alkylating properties. Comprehensive safety assessments are necessary before advancing to clinical trials.

Case Studies and Research Findings

作用機序

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound | Key Structural Features | Molecular Weight | Primary Mechanism of Action |

|---|---|---|---|

| 8β-(Bis(2-chloroethyl)amino)-... | Morphinan core + bis(2-chloroethyl)amino group | ~480 (estimated) | Alkylation (DNA/proteins) + opioid modulation? |

| Bendamustine (C16H21Cl2N3O2) | Benzimidazole + bis(2-chloroethyl)amino group | 358.26 | DNA crosslinking via alkylation |

| BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) | Nitrosourea + 2 chloroethyl groups | 214.06 | Alkylation + carbamoylation (isocyanate release) |

| β-Isomorphine (C17H19NO3) | Morphinan core + 3-hydroxy, 6,7-didehydro | 285.34 | Opioid receptor agonism |

Key Observations :

- The bis(2-chloroethyl)amino group in the target compound and bendamustine enables DNA alkylation, a hallmark of chemotherapeutic agents .

- Unlike BCNU, which generates reactive isocyanates (contributing to carbamoylation of proteins), the target compound’s stability and degradation products remain uncharacterized .

- β-Isomorphine shares the morphinan core but lacks alkylating groups, highlighting the critical role of the bis(2-chloroethyl) substitution in cytotoxic activity .

Mechanistic Differences

Alkylation vs. Carbamoylation

- BCNU : Degrades into 2-chloroethyl isocyanate, which carbamoylates proteins (e.g., albumin) and alkylates DNA. Cyclohexyl-labeled BCNU binds extensively to proteins (40–60% in dogs), while ethylene-labeled BCNU targets nucleic acids .

- Target Compound: The bis(2-chloroethyl)amino group likely mediates direct DNA alkylation (similar to bendamustine) without nitrosourea-derived isocyanates. Its morphinan structure may enhance blood-brain barrier penetration, analogous to BCNU’s high cerebrospinal fluid concentrations .

Opioid Receptor Interactions

- β-Isomorphine and related morphinans (e.g., (5α,6α)-6-methoxy-17-methyl-4,5-epoxymorphinan-3-ol) bind opioid receptors due to their conserved core.

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Comparisons

| Compound | Plasma Half-Life | CNS Penetration | Excretion Pathway |

|---|---|---|---|

| Target Compound | Unknown | Likely high (morphinan core) | Predicted renal/hepatic |

| BCNU | 5 min (initial) | High (3× plasma in CSF) | Renal (rodents/dogs) |

| Bendamustine | ~40 min | Limited | Renal (60–70%) |

Key Findings :

- BCNU exhibits rapid plasma degradation (t1/2 = 5 min) and significant CNS penetration, attributed to its lipophilicity . The target compound’s morphinan core may similarly enhance tissue distribution.

- Bendamustine’s benzimidazole ring reduces CNS penetration compared to BCNU or the target compound .

生物活性

8beta-(Bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan, also known by its CAS number 90246-16-5, is a synthetic compound derived from codeine. It is characterized by its unique molecular structure, which includes a bis(2-chloroethyl)amino group that imparts significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 409.35 g/mol. The compound features a complex structure that contributes to its biological activity.

| Property | Value |

|---|---|

| CAS Registry Number | 90246-16-5 |

| Molecular Formula | C21H26Cl2N2O2 |

| Molecular Weight | 409.35 g/mol |

Antitumor Activity

Research has indicated that 8beta-(bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan exhibits significant antitumor properties. A key study demonstrated that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and promoting G2/M phase arrest.

- In Vitro Studies : In studies involving HepG2 cells, the compound showed an IC50 value of approximately 1.30 μM, indicating potent antiproliferative effects when compared to other treatments like SAHA (IC50: 17.25 μM) .

Cytotoxicity

The cytotoxic effects of the compound have been attributed to its ability to alkylate DNA strands, similar to other nitrogen mustard derivatives. This leads to DNA cross-linking and subsequent cell death.

Study 1: Synthesis and Evaluation

A study focused on synthesizing 8beta-(bis(2-chloroethyl)amino)-6,7-didehydro-3-hydroxy-17-methyl-4,5alpha-epoxymorphinan from codeine revealed its promising pharmacological profile. The synthesis involved several steps that confirmed the structure and purity of the final product .

Study 2: Antitumor Efficacy

In a xenograft model study, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to standard treatments . This highlights its potential as a lead compound for developing new cancer therapies.

Comparative Analysis with Other Compounds

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 8beta-(Bis(2-chloroethyl)amino) | 1.30 | Apoptosis induction; DNA alkylation |

| SAHA | 17.25 | HDAC inhibition |

| Cyclophosphamide | Variable | DNA cross-linking |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the stereochemical configuration of this compound?

- Methodological Answer :

- Employ X-ray crystallography to resolve the 3D arrangement of the epoxide and chloroethylamino groups.

- Validate results using NMR spectroscopy (e.g., NOESY or ROESY) to confirm spatial proximity of substituents.

- Complement with density functional theory (DFT) calculations to predict stable conformers and compare with experimental data .

Q. What are the standard protocols for synthesizing this compound with high purity?

- Methodological Answer :

- Use quantum chemical reaction path searches to identify viable synthetic routes, minimizing side products from competing epoxidation or alkylation steps .

- Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) while reducing trial-and-error approaches .

- Follow Chemical Hygiene Plan protocols for handling alkylating agents, including fume hood use and waste disposal .

Q. Which analytical techniques are most effective for assessing purity and stability?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify impurities.

- Mass Spectrometry (MS) coupled with Fragmentation Analysis to identify degradation byproducts (e.g., hydrolysis of the epoxide ring).

- Thermogravimetric Analysis (TGA) to evaluate thermal stability under controlled atmospheres .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for scale-up while maintaining stereochemical integrity?

- Methodological Answer :

- Integrate microreactor technology to enhance heat/mass transfer and minimize side reactions during scale-up.

- Use computational fluid dynamics (CFD) simulations to model mixing efficiency and reactor design (e.g., tubular vs. batch systems) .

- Validate with in situ FTIR to monitor reaction progress in real time .

Q. How should contradictory pharmacological data (e.g., receptor binding vs. cytotoxicity) be resolved?

- Methodological Answer :

- Apply multivariate statistical analysis (e.g., PCA or PLS regression) to decouple variables like solubility or metabolic instability from intrinsic activity .

- Conduct cross-disciplinary validation using in vitro (e.g., cell-based assays) and in silico (e.g., molecular docking) approaches to identify confounding factors .

Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?

- Methodological Answer :

- Design accelerated stability studies using DoE to vary pH, temperature, and oxidative stress levels.

- Analyze degradation kinetics via HPLC-MS/MS and correlate with computational predictions of hydrolytic susceptibility (e.g., epoxide ring opening) .

Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanism of action?

- Methodological Answer :

- Combine chemical biology methods (e.g., photoaffinity labeling) to map protein targets.

- Integrate systems biology models to predict off-target effects or metabolic pathways.

- Leverage machine learning to mine structural-activity relationships from existing morphinan derivatives .

Safety and Compliance

Q. What safety protocols are critical when handling this alkylating agent in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。